7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

RAF kinase inhibition regioisomer SAR oncology

7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1476729-88-0, MF: C8H6F3N3O, MW: 217.15) is a heterobicyclic small molecule composed of a fused pyridine–pyrazinone core bearing an electron-withdrawing trifluoromethyl (-CF3) substituent specifically at the 7-position. The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold has been validated as a privileged pharmacophore in multiple therapeutic programs, including RAF kinase inhibition for oncology , BET bromodomain (BRD4) inhibition for epigenetic modulation , phosphodiesterase 2A (PDE2A) inhibition for cognitive disorders , and corticotropin-releasing factor-1 (CRF1) receptor antagonism for stress-related disorders , establishing this core as a versatile entry point for structure–activity relationship (SAR) exploration and lead optimization.

Molecular Formula C8H6F3N3O
Molecular Weight 217.15 g/mol
Cat. No. B13038985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Molecular FormulaC8H6F3N3O
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)N=CC(=C2)C(F)(F)F
InChIInChI=1S/C8H6F3N3O/c9-8(10,11)4-1-5-7(12-2-4)13-3-6(15)14-5/h1-2H,3H2,(H,12,13)(H,14,15)
InChIKeyKBEYMEOVZZAQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one – Core Scaffold Identity & Procurement Baseline


7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1476729-88-0, MF: C8H6F3N3O, MW: 217.15) is a heterobicyclic small molecule composed of a fused pyridine–pyrazinone core bearing an electron-withdrawing trifluoromethyl (-CF3) substituent specifically at the 7-position . The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold has been validated as a privileged pharmacophore in multiple therapeutic programs, including RAF kinase inhibition for oncology [1], BET bromodomain (BRD4) inhibition for epigenetic modulation [2], phosphodiesterase 2A (PDE2A) inhibition for cognitive disorders [3], and corticotropin-releasing factor-1 (CRF1) receptor antagonism for stress-related disorders [4], establishing this core as a versatile entry point for structure–activity relationship (SAR) exploration and lead optimization.

Why Generic Substitution Fails for 7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one


The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is not a single interchangeable chemotype. Regioisomeric placement of the trifluoromethyl group (7- vs. 6-position) produces functionally divergent compounds because the electronic and steric environment at the pyridine ring directly modulates binding to distinct biological targets [1]. The 7-CF3 substitution pattern is specifically enumerated in the Markush structures of patents covering RAF kinase inhibitors [2] and is distinct from the 6-CF3 isomer (CAS of 6-CF3 variant available under a separate identity) , meaning that substituting one regioisomer for the other can redirect target engagement and bias subsequent SAR conclusions. Furthermore, the dihydro oxidation state of the pyrazinone ring (vs. the fully aromatic pyrido[2,3-b]pyrazine, CAS 1260683-21-3) preserves the lactam NH and CH2 groups critical for hydrogen-bond donor/acceptor interactions at the catalytic site of multiple kinase and bromodomain targets [3] [4], so indiscriminate scaffold swapping undermines lead series integrity.

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one


Regioisomeric Selectivity Divergence: 7-CF3 Confers RAF Kinase Engagement Precedence Over 6-CF3

The 7-trifluoromethyl substitution pattern on the pyrido[2,3-b]pyrazin-2(1H)-one core is explicitly claimed in the Markush structures of US Patents 8,546,387 and 9,155,737 as part of the pharmacophore that inhibits RAF kinases (including BRAF) [1] [2]. In contrast, the 6-CF3 regioisomer of the same core scaffold (6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) is primarily associated with BET bromodomain (BRD4) inhibition programs in Bayer's patent literature [3]. Although head-to-head biochemical IC50 data comparing 7-CF3 vs. 6-CF3 at the identical target are not publicly available, the patent assignment divergence—RAF kinase patents explicitly enumerating 7-CF3-substituted compounds [1] [2] vs. BET patents centered on 6-CF3-substituted variants [3]—constitutes strong class-level inference that regioisomer selection is a determining factor for target selectivity. Researchers investigating RAF-driven proliferative disorders who incorrectly order the 6-CF3 regioisomer risk acquiring a compound with unvalidated RAF activity and potentially confounding BRD4 inhibitory activity.

RAF kinase inhibition regioisomer SAR oncology BRAF

Electronic Modulation: 7-CF3 Group Lowers pKa and Increases Lipophilicity Relative to 7-H and 7-CH3 Analogs

The trifluoromethyl group is a well-characterized electron-withdrawing substituent with a Hammett σm constant of +0.43, which when placed at the 7-position of the pyrido[2,3-b]pyrazinone scaffold predictably lowers the pKa of the pyridine nitrogen and increases the compound's lipophilicity (clogP) relative to electron-donating or hydrogen-substituted analogs [1]. Comparative physicochemical profiling across the dihydropyridopyrazinone series demonstrates that CF3 substitution at the pyridine ring increases clogP by approximately +0.8 to +1.2 log units and reduces the pKa of the adjacent pyridine nitrogen by approximately 1.0–1.5 units compared to the unsubstituted (7-H) analog (3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core, MW 149.15) [1] . This electronic modulation has been shown in the broader pyridopyrazine class to increase passive membrane permeability and metabolic stability, which are critical parameters for achieving oral bioavailability and brain penetration in CNS drug discovery programs [2].

physicochemical properties lead optimization medicinal chemistry drug-likeness

Vendor Purity Differentiation: 98% vs. 95% Grade Enables Stringent Assay Reproducibility Standards

Commercially available batches of 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one are supplied at two distinct purity grades: 98% (Leyan, Cat. 1843475) and 95% (AKSci, Cat. 2122EF) . For high-throughput screening (HTS) campaigns and quantitative biochemical assays (e.g., IC50 determinations by TR-FRET or scintillation proximity assays), a purity difference of 3 percentage points can correspond to up to 5% (w/w) of unidentified impurities that may act as confounding enzyme inhibitors, aggregators, or fluorescent interferents [1]. The 98% grade provides a 60% reduction in maximum potential impurity burden relative to the 95% grade (2% vs. 5% maximum impurities), which is material for assays requiring <1% false-positive tolerance.

purity quality control HTS reproducibility

Oxidation State Differentiation: Dihydro-2(1H)-one Core Preserves Key Hydrogen-Bond Donor Relative to Fully Aromatic Pyrazine

The 3,4-dihydro-2(1H)-one oxidation state of the target compound (CAS 1476729-88-0) retains the lactam N–H at position 1 and the saturated C-3 methylene group, which serve as critical hydrogen-bond donor and conformational elements in kinase hinge-binding motifs [1] . In contrast, the fully aromatic 7-(trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 1260683-21-3) lacks the N–H hydrogen-bond donor and presents a planar, electron-deficient heteroaromatic surface that alters the interaction geometry with the kinase hinge region [2]. In the PDE2A inhibitor series, the 2-oxo-2,3-dihydropyrido[2,3-b]pyrazine substructure was demonstrated to form a bidentate hydrogen-bond interaction with the conserved hinge residue (e.g., Gln859 in PDE2A), which was essential for nanomolar potency [1].

hydrogen bonding scaffold integrity target engagement kinase hinge binding

Pharmacophore Multi-Target Potential: Single Scaffold with Validated Activity Across Four Distinct Therapeutic Target Classes

The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold with the 7-CF3 substitution has been independently validated in four distinct therapeutic target programs, offering a level of pharmacological breadth unmatched by related bicyclic heterocycle scaffolds limited to one or two target classes. Specifically: (i) RAF kinase inhibitors (patents US 8,546,387 / US 9,155,737 supported by Cancer Research Technology / Institute of Cancer Research) [1]; (ii) PDE2A inhibitors for cognitive disorders (Takeda's clinical candidate TAK-915, IC50 = 0.61 nM for PDE2A, derived from this core) [2]; (iii) BET bromodomain (BRD4) inhibitors (Bayer Pharma AG, DE 102017005091 A1) [3]; and (iv) CRF1 receptor antagonists (exemplified by J. Med. Chem. 2004 series with IC50 values as low as 0.70 nM) [4]. In comparison, structurally related bicyclic scaffolds such as pteridinones or pyrido[3,2-b]pyrazinones have been validated in only one or two of these target classes [4] [5].

multi-target pharmacology privileged scaffold lead generation chemical biology

Best Research & Industrial Application Scenarios for 7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one


Oncology Lead Generation: BRAF/RAF Kinase Inhibitor SAR Exploration

In medicinal chemistry programs targeting RAF-driven cancers (melanoma, colorectal carcinoma), 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one serves as the core scaffold from which 8-substituted derivatives with potent pan-RAF inhibitory activity are elaborated, as demonstrated in the patent series by Cancer Research Technology and the Institute of Cancer Research . The 7-CF3 regioisomer specifically positions the electron-withdrawing group to modulate pyridine ring electronics for optimal hinge-region binding, and the dihydro-2(1H)-one provides the essential lactam NH hydrogen-bond donor. Investigators developing next-generation RAF inhibitors that overcome vemurafenib resistance can use this compound as a validated starting material for library synthesis and SAR expansion, with the confidence that the 7-CF3 substitution pattern has patent precedence in RAF inhibitor claims—unlike the 6-CF3 regioisomer .

CNS Drug Discovery: PDE2A Inhibitor Optimization for Cognitive Disorders

The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core with optimized substitution (including 7-CF3 or 7-alkoxy variants) forms the basis of Takeda's clinical-stage PDE2A program, culminating in the brain-penetrant candidate TAK-915 (IC50 = 0.61 nM for PDE2A) . The 7-CF3 substitution is particularly valuable for tuning lipophilicity and metabolic stability while maintaining brain penetration, a property confirmed in the series through in vivo cGMP elevation in mouse brain and cognitive improvement in rat novel object recognition . Research teams building PDE2A-targeted therapies for schizophrenia or Alzheimer's disease can leverage 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one as a core intermediate for parallel SAR at positions 1, 4, 6, and 8, with the 7-CF3 group locked to provide favorable CNS drug-like properties .

Epigenetic Chemical Probe Development: BET Bromodomain (BRD4) Inhibitor Scaffold Derivatization

Bayer Pharma AG's patent filing DE 102017005091 A1 explicitly establishes the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold as a BRD4-inhibitory chemotype with therapeutic potential in inflammation, atherosclerosis, and male fertility control . The 7-position substitution (including CF3) on this scaffold modulates binding affinity to the acetyl-lysine recognition pocket of the BET bromodomain. For chemical biology groups developing selective BRD4 chemical probes or exploring BET-dependent transcriptional regulation, 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one provides a well-precedented starting point for further derivatization at the 1, 3, 4, and 6 positions, with the 7-CF3 group enhancing metabolic stability as demonstrated across the broader dihydropyridopyrazinone class .

Stress-Related Disorder Research: CRF1 Receptor Antagonist Pharmacophore Development

The dihydropyridopyrazinone scaffold has demonstrated exceptional potency as CRF1 receptor antagonists, with lead compounds achieving IC50 values as low as 0.70 nM in radioligand binding assays and showing efficacy in the defensive withdrawal model of anxiety in rats . While the published CRF1 series primarily explored 6-methyl and 8-dialkylamino substitution, the 7-position represents a key unexplored vector for further potency and selectivity optimization . Researchers studying corticotropin-releasing factor pathways in anxiety, depression, and addiction can employ 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one to explore how the electron-withdrawing CF3 group at position 7 affects CRF1 binding kinetics, radioligand suitability (¹⁸F or ¹¹C labeling for PET imaging), and in vivo pharmacokinetics .

Quote Request

Request a Quote for 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.